2,6-dichloro-3-(difluoromethyl)benzoic acid
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Overview
Description
2,6-Dichloro-3-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3Cl2F2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-3-(difluoromethyl)benzoic acid typically involves the reaction of 2,4-dichloro-1-(difluoromethyl)benzene with butyllithium followed by treatment with dry ice (solid CO2). The reaction proceeds under controlled conditions to ensure the formation of the desired product with a high yield .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2,6-Dichloro-3-(difluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-3-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and chemical processes, making it a valuable compound in research and industrial applications .
Comparison with Similar Compounds
- 2,6-Dichloro-3-(trifluoromethyl)benzoic acid
- 2,6-Dichloro-3-fluorobenzoic acid
- 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
Comparison: Compared to its analogs, 2,6-dichloro-3-(difluoromethyl)benzoic acid exhibits unique properties due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions. The difluoromethyl group also enhances the compound’s stability and potential biological activity, making it a valuable candidate for various applications .
Properties
CAS No. |
2385741-29-5 |
---|---|
Molecular Formula |
C8H4Cl2F2O2 |
Molecular Weight |
241.02 g/mol |
IUPAC Name |
2,6-dichloro-3-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,7H,(H,13,14) |
InChI Key |
YBXMFVNJKFBQPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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